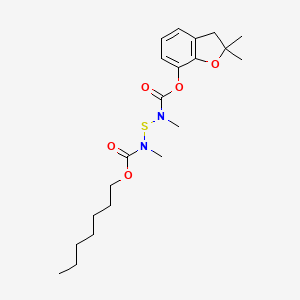
alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride is a chemical compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride involves several steps. One common method includes the reaction of benzyl alcohol with dimethylamine in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce different amines .
Aplicaciones Científicas De Investigación
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a potential drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of neurotransmitter systems and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
PRL-8-53: A nootropic compound with a similar structure but different functional groups.
Benzenemethanol, α-[1-(methylamino)ethyl]-: Another compound with a related structure but distinct properties.
Uniqueness
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride is unique due to its specific functional groups and the resulting chemical properties
Propiedades
Número CAS |
54490-86-7 |
|---|---|
Fórmula molecular |
C18H26Cl2N2O |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
[4-[[(1-hydroxy-1-phenylpropan-2-yl)azaniumyl]methyl]phenyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C18H24N2O.2ClH/c1-14(18(21)16-7-5-4-6-8-16)19-13-15-9-11-17(12-10-15)20(2)3;;/h4-12,14,18-19,21H,13H2,1-3H3;2*1H |
Clave InChI |
RBAKAFYCBANCGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)[NH2+]CC2=CC=C(C=C2)[NH+](C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)











